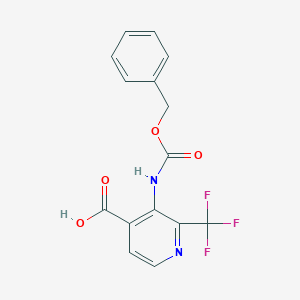
3-(Phenylmethoxycarbonylamino)-2-(trifluoromethyl)pyridine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Phenylmethoxycarbonylamino)-2-(trifluoromethyl)pyridine-4-carboxylic acid, commonly known as PTC-209, is a small molecule that has been extensively studied for its potential applications in cancer therapy. It belongs to the family of pyridine carboxylic acids and has a molecular weight of 399.4 g/mol.
作用机制
PTC-209 binds to the BMI-1 protein and inhibits its activity. BMI-1 is a component of the polycomb repressive complex 1 (PRC1), which plays a role in gene regulation and is overexpressed in many types of cancer. By inhibiting BMI-1, PTC-209 can potentially disrupt the activity of PRC1 and lead to the inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects
PTC-209 has been shown to have anti-cancer effects in various preclinical models. It has been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo. In addition, PTC-209 has been shown to induce apoptosis (programmed cell death) in cancer cells and sensitize them to chemotherapy.
实验室实验的优点和局限性
One of the advantages of PTC-209 is its specificity for BMI-1. It has been shown to selectively inhibit the activity of BMI-1 without affecting other proteins in the PRC1 complex. This specificity makes PTC-209 a potentially valuable tool for studying the role of BMI-1 in cancer and other diseases.
One of the limitations of PTC-209 is its poor solubility in aqueous solutions. This can make it difficult to administer in vivo and can limit its bioavailability. In addition, PTC-209 has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
未来方向
There are several potential future directions for the study of PTC-209. One direction is to investigate its potential use in combination with other anti-cancer drugs. PTC-209 has been shown to sensitize cancer cells to chemotherapy, so it may be effective in combination with other drugs that target different pathways in cancer cells.
Another direction is to investigate the use of PTC-209 in other diseases. BMI-1 is overexpressed in other diseases besides cancer, such as neurodegenerative diseases and cardiovascular diseases. PTC-209 may have potential applications in these diseases as well.
Conclusion
PTC-209 is a small molecule that has been extensively studied for its potential applications in cancer therapy. It inhibits the activity of BMI-1, a protein that is overexpressed in many types of cancer and is associated with tumor growth and metastasis. PTC-209 has been shown to have anti-cancer effects in various preclinical models and has potential applications in combination with other anti-cancer drugs. However, its poor solubility in aqueous solutions and lack of clinical trials limit its current use. Further research is needed to fully understand the potential of PTC-209 in cancer therapy and other diseases.
合成方法
PTC-209 can be synthesized using a multi-step process starting from commercially available 2,6-difluoropyridine-4-carboxylic acid. The first step involves the conversion of the carboxylic acid to the corresponding acid chloride, which is then reacted with phenylmethoxycarbonyl chloride to form the protected amide. The trifluoromethyl group is introduced via a Grignard reaction with trifluoromethyl iodide. The final deprotection step involves the use of trifluoroacetic acid to remove the protecting group and obtain the desired PTC-209 molecule.
科学研究应用
PTC-209 has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the activity of BMI-1, a protein that is overexpressed in many types of cancer and is associated with tumor growth and metastasis. By inhibiting BMI-1, PTC-209 can potentially inhibit the growth and spread of cancer cells.
属性
IUPAC Name |
3-(phenylmethoxycarbonylamino)-2-(trifluoromethyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O4/c16-15(17,18)12-11(10(13(21)22)6-7-19-12)20-14(23)24-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVNBKCVCJWGOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=CN=C2C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Phenylmethoxycarbonylamino)-2-(trifluoromethyl)pyridine-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{[(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B2880867.png)
![6-Propyl-2-(2-tosylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2880868.png)
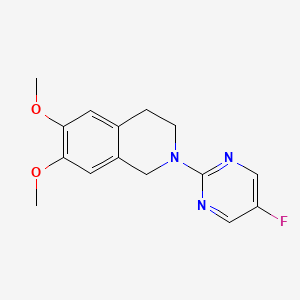
![2-amino-N-benzyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2880870.png)
![1-(benzo[d]oxazol-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2880872.png)
![3-[5-(4-methylphenyl)furan-2-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B2880874.png)
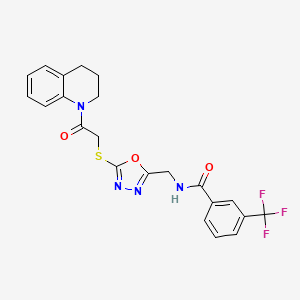
![N-(benzo[d]thiazol-5-yl)-3-nitrobenzamide](/img/structure/B2880879.png)
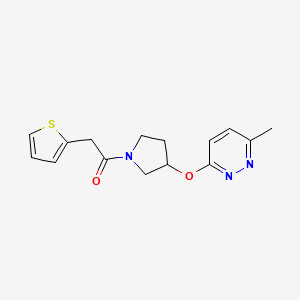
![5-[(4-Bromophenyl)methylene]-2-imino-1,3-thiazolidin-4-one](/img/no-structure.png)
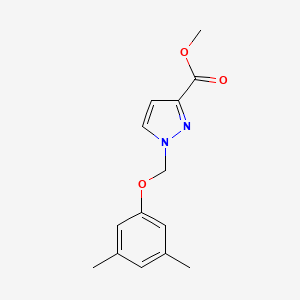
![(7-methoxybenzofuran-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2880886.png)
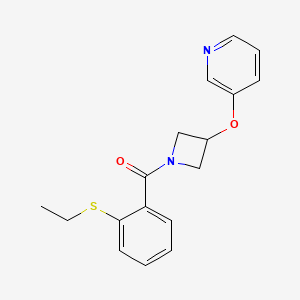
![4-({4-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2880888.png)